3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one 3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 496027-83-9
VCID: VC4798210
InChI: InChI=1S/C19H19N3O4S2/c1-2-5-22-18(24)16-13(14-4-3-8-26-14)11-27-17(16)20-19(22)28-12-15(23)21-6-9-25-10-7-21/h2-4,8,11H,1,5-7,9-10,12H2
SMILES: C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CO4
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5

3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 496027-83-9

Cat. No.: VC4798210

Molecular Formula: C19H19N3O4S2

Molecular Weight: 417.5

* For research use only. Not for human or veterinary use.

3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one - 496027-83-9

Specification

CAS No. 496027-83-9
Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
IUPAC Name 5-(furan-2-yl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H19N3O4S2/c1-2-5-22-18(24)16-13(14-4-3-8-26-14)11-27-17(16)20-19(22)28-12-15(23)21-6-9-25-10-7-21/h2-4,8,11H,1,5-7,9-10,12H2
Standard InChI Key CXHVPBGOYNWKBJ-UHFFFAOYSA-N
SMILES C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC=C2C4=CC=CO4

Introduction

Key Features:

  • Thieno[2,3-d]pyrimidine Core: Provides the scaffold for various pharmacological activities.

  • Furyl Substitution: Enhances aromatic interactions with biological targets.

  • Morpholine Group: Contributes to solubility and potential receptor binding.

  • Thioether Linkage: Improves lipophilicity and bioavailability.

Synthesis Pathways

The synthesis of thieno[2,3-d]pyrimidine derivatives like this compound typically involves multi-step reactions using thermal or microwave-assisted methods. Below is a generalized synthetic route:

  • Starting Material Preparation:

    • Begin with 2-aminothiophene derivatives or their carboxylic acid esters.

    • Cyclization with formamide or related reagents forms the thieno[2,3-d]pyrimidine core.

  • Functionalization:

    • Introduce the allyl group through alkylation reactions.

    • Add the furyl moiety via electrophilic substitution reactions.

  • Thioether Formation:

    • React with 4-morpholinyl-acetyl chloride to introduce the morpholine-containing side chain through nucleophilic substitution.

Reaction Conditions:

  • Solvents: Ethanol or DMF.

  • Catalysts: Potassium carbonate or pyridine.

  • Techniques: Reflux or microwave-assisted heating.

Characterization Techniques

The compound's structure is confirmed using advanced spectroscopic and analytical methods:

TechniquePurpose
1H-NMR & 13C-NMRIdentifies hydrogen and carbon environments.
IR SpectroscopyConfirms functional groups (e.g., C=O, C-S).
Mass SpectrometryDetermines molecular weight and fragmentation patterns.
Elemental AnalysisVerifies purity and composition.

For example:

  • The presence of peaks in the NMR spectrum corresponding to allyl protons (~5–6 ppm) confirms the allyl group.

  • IR bands around 1700 cm⁻¹ indicate carbonyl groups in the pyrimidinone ring.

Biological Activities

Thieno[2,3-d]pyrimidines have shown significant biological activities across various studies:

b) Anticancer Potential

Some derivatives induce apoptosis in cancer cells by modulating signaling pathways . The sulfur-containing side chain improves cellular uptake.

c) Anti-inflammatory Activity

Thieno[2,3-d]pyrimidines reduce prostaglandin E2 (PGE2) levels in inflammation models .

d) Antiviral Activity

These compounds may inhibit viral replication by targeting nucleic acid synthesis enzymes .

b) Drug Development

This compound could serve as a lead molecule for developing treatments for:

  • Cancer

  • Bacterial infections

  • Inflammatory diseases

c) Molecular Docking Studies

In silico studies predict strong binding to enzyme active sites such as cyclooxygenase (COX) or lipoxygenase (LOX), supporting its anti-inflammatory potential .

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